molecular formula C17H14N6 B7018940 N-(6-methyl-2-pyridin-2-ylpyrimidin-4-yl)-1H-indazol-5-amine

N-(6-methyl-2-pyridin-2-ylpyrimidin-4-yl)-1H-indazol-5-amine

Cat. No.: B7018940
M. Wt: 302.33 g/mol
InChI Key: FPGNTBPPLYQHNM-UHFFFAOYSA-N
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Description

N-(6-methyl-2-pyridin-2-ylpyrimidin-4-yl)-1H-indazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring fused with a pyridine and an indazole moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(6-methyl-2-pyridin-2-ylpyrimidin-4-yl)-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6/c1-11-8-16(22-17(20-11)15-4-2-3-7-18-15)21-13-5-6-14-12(9-13)10-19-23-14/h2-10H,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGNTBPPLYQHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=N2)NC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-pyridin-2-ylpyrimidin-4-yl)-1H-indazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable pyridine derivative, the pyrimidine ring is constructed through cyclization reactions.

    Indazole Formation: The indazole moiety is synthesized separately, often through a Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the pyrimidine and indazole fragments using a palladium-catalyzed cross-coupling reaction under inert conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to perform the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-pyridin-2-ylpyrimidin-4-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as starting materials.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(6-methyl-2-pyridin-2-ylpyrimidin-4-yl)-1H-indazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-pyridin-2-ylpyrimidin-4-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

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